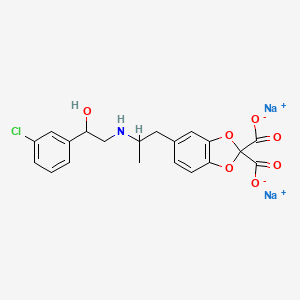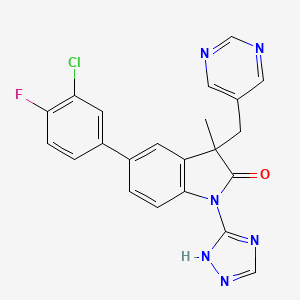
ラパスチネル
概要
説明
Rapastinel, also known by its chemical name (S)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-1-[(S)-1-((2S,3R)-2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide, is a novel antidepressant that was under development by Allergan (previously Naurex) as an adjunctive therapy for treatment-resistant depression . It is a centrally active, intravenously administered amidated tetrapeptide that acts as a selective modulator of the N-methyl-D-aspartate receptor .
科学的研究の応用
Rapastinel has been extensively studied for its potential in treating major depressive disorder and obsessive-compulsive disorder . It has shown rapid and sustained antidepressant effects in both human clinical trials and animal models . Additionally, rapastinel has been investigated for its neuroprotective properties, particularly in protecting against neurotoxicity induced by N-methyl-D-aspartate receptor blockade . Its ability to enhance synaptic plasticity and cognitive function has also made it a subject of interest in neuroscience research .
In Vivo
In vivo studies of Rapastinel have been conducted in animal models, such as mice and rats. In these studies, Rapastinel has been found to produce antidepressant-like effects, as well as anxiolytic and anxiogenic effects. It has also been found to produce antinociceptive effects, and to reduce the levels of stress hormones in the blood.
In Vitro
In vitro studies of Rapastinel have been conducted in cell culture models. In these studies, Rapastinel has been found to increase the levels of certain neurotransmitters, such as serotonin and dopamine, as well as to reduce the levels of glutamate. It has also been found to activate certain signaling pathways, such as the cAMP-PKA signaling pathway, and to modulate the expression of certain genes, such as the BDNF gene.
作用機序
Rapastinel exerts its effects by modulating the N-methyl-D-aspartate receptor via binding to a novel domain . This receptor activation occurs independently of glycine, and rapastinel acts as a weak modulator that enhances N-methyl-D-aspartate receptor activity at antidepressant-like concentrations . At higher concentrations, it inhibits N-methyl-D-aspartate receptor activity . The modulation of this receptor enhances synaptic plasticity and signal transduction, contributing to its antidepressant and cognitive-enhancing effects .
生物活性
Rapastinel has been found to have a wide range of biological activities, such as antidepressant-like effects, anxiolytic and anxiogenic effects, antinociceptive effects, and the modulation of certain genes.
Biochemical and Physiological Effects
Rapastinel has been found to increase the levels of certain neurotransmitters, such as serotonin and dopamine, and to reduce the levels of glutamate. It has also been found to activate certain signaling pathways, such as the cAMP-PKA signaling pathway, and to modulate the expression of certain genes, such as the BDNF gene.
実験室実験の利点と制限
Rapastinel has been found to be a useful tool for studying the effects of antidepressant drugs in both in vivo and in vitro models. However, it is important to note that Rapastinel is not suitable for all types of experiments, as it has certain limitations. For example, it is not suitable for studies involving long-term effects, as its effects are short-lived.
将来の方向性
Rapastinel has the potential to be a powerful tool for studying the effects of antidepressant drugs. Potential future directions for research include the investigation of its potential therapeutic applications in humans, the development of new methods for its synthesis and delivery, and the exploration of its potential interactions with other drugs. Additionally, studies should be conducted to investigate the effects of Rapastinel on the brain and its potential long-term effects. Finally, further research should be conducted to explore the potential mechanisms of action of Rapastinel and its effects on gene expression.
Safety and Hazards
生化学分析
Biochemical Properties
Rapastinel acts as a novel and selective modulator of the NMDA receptor . It enhances NMDA receptor-mediated signal transduction and synaptic plasticity . Rapastinel binds to a novel and unique domain on the NMDA receptor complex that is distinct from the glycine co-agonist binding site .
Cellular Effects
Rapastinel directly enhances NMDA receptor activity on principal glutamatergic neurons in the medial prefrontal cortex (mPFC) without any effect on glutamate efflux . It has been shown to produce rapid antidepressant effects in both animal models and humans .
Molecular Mechanism
Rapastinel’s mechanism of action involves modulation of the NMDA receptor. It enhances NMDA receptor-mediated signal transduction and synaptic plasticity . It is also suggested that rapastinel’s rapid-acting antidepressant properties are mediated by its ability to activate NMDA receptors leading to enhancement in synaptic plasticity processes associated with learning and memory .
Temporal Effects in Laboratory Settings
Rapastinel has been found to be a robust cognitive enhancer in a variety of learning and memory paradigms and shows marked antidepressant-like properties in multiple models including the forced swim (Porsolt), learned helplessness and chronic unpredictable stress . It has been shown to produce marked antidepressant properties that last for at least one week following a single dose .
Dosage Effects in Animal Models
Rats repeatedly treated with ACTH for 14 days responded to single injections with Rapastinel (15 mg/kg), but failed to respond to imipramine (15 mg/kg) . This suggests that Rapastinel may have potential as a treatment option in treatment-resistant depression.
Metabolic Pathways
As a modulator of the NMDA receptor, it is likely involved in pathways related to glutamate signaling .
Transport and Distribution
Rapastinel is administered intravenously
Subcellular Localization
As a modulator of the NMDA receptor, it is likely to be localized at the synapse where these receptors are found .
準備方法
Rapastinel is derived from a monoclonal antibody, B6B21. It is a tetrapeptide (threonine-proline-proline-threonine-amide) obtained from amino acid sequence information from one of the hypervariable regions of the light chain of B6B21 . The synthetic route involves the structural modification of B6B21 to produce the amidated tetrapeptide . Industrial production methods typically involve peptide synthesis techniques, including solid-phase peptide synthesis, which allows for the sequential addition of amino acids to build the desired peptide chain.
化学反応の分析
Rapastinel undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water or organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
Rapastinel is unique in its selective modulation of the N-methyl-D-aspartate receptor without the dissociative effects commonly associated with other N-methyl-D-aspartate receptor antagonists like ketamine . Similar compounds include:
Apimostinel (GATE-202, NRX-1074): A second-generation analog with improved potency.
Zelquistinel (GATE-251, AGN-241751): A third-generation small molecule with high oral bioavailability and improved potency.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and potency.
特性
IUPAC Name |
(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N5O6/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27)/t9-,10-,11+,12+,13+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBQQARAXHVEGD-BSOLPCOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030481 | |
| Record name | Rapastinel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117928-94-6 | |
| Record name | Rapastinel [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117928946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rapastinel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11801 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rapastinel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RAPASTINEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A1X56B95E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





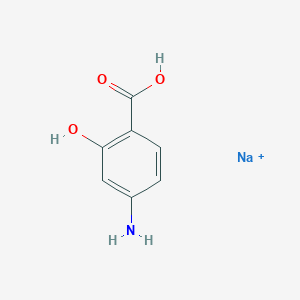
![6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B1663513.png)
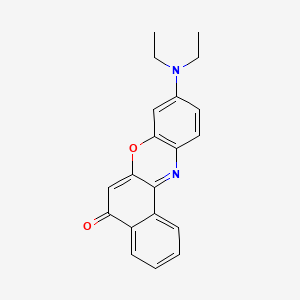
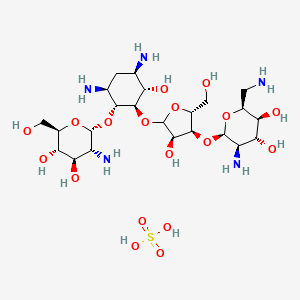




![3-[[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol](/img/structure/B1663528.png)
